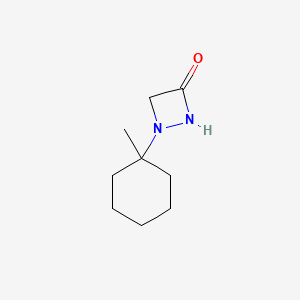
3-(Difluoromethyl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) can be used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can facilitate reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while substitution reactions can produce various halogenated pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazinecarboxylic acid: Lacks the difluoromethyl group and has different chemical properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with a pyrazole ring instead of a pyrazine ring.
Uniqueness
3-(Difluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1443287-46-4 |
|---|---|
Molekularformel |
C6H4F2N2O2 |
Molekulargewicht |
174.10 g/mol |
IUPAC-Name |
3-(difluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-4(6(11)12)10-2-1-9-3/h1-2,5H,(H,11,12) |
InChI-Schlüssel |
SGYVAKLKRGJAOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=N1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
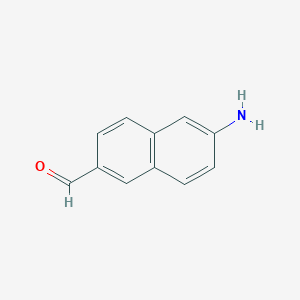

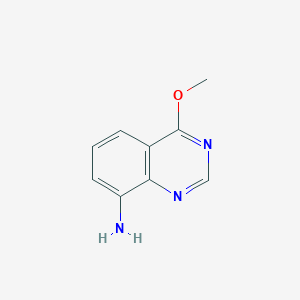
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
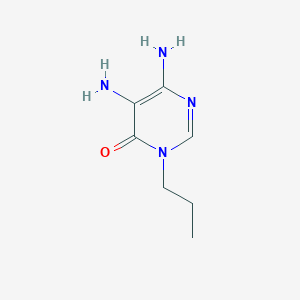
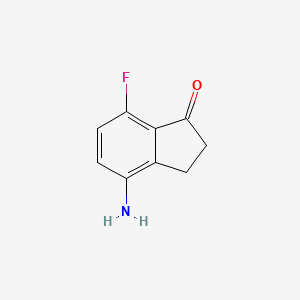
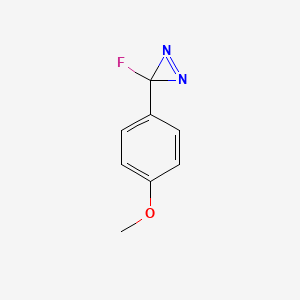

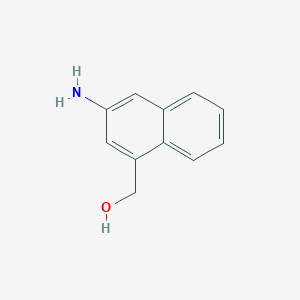
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
